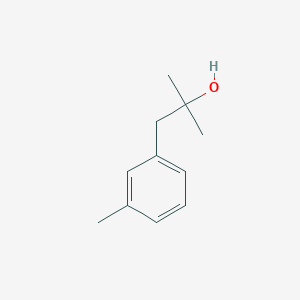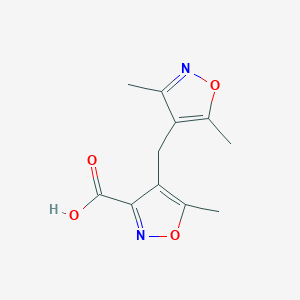
4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” has a similar structure . It has a linear formula of C12H10Cl2N2O3 and a molecular weight of 301.131 . Another related compound is “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID” with a molecular formula of C11H11NO4 and a molecular weight of 221.21 .
Molecular Structure Analysis
The molecular structure of the related compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” is represented by the linear formula C12H10Cl2N2O3 . Another related compound, “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID”, has a molecular formula of C11H11NO4 .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” are represented by the linear formula C12H10Cl2N2O3 and a molecular weight of 301.131 . The compound “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID” has a molecular formula of C11H11NO4 and a molecular weight of 221.21 .Wissenschaftliche Forschungsanwendungen
Bromodomain Inhibition for Cancer Therapy
The compound has been studied for its potential as a bromodomain inhibitor . Bromodomains are involved in reading epigenetic marks and play a significant role in the regulation of gene expression. Inhibitors targeting the bromodomain-containing protein 4 (BRD4) have shown promise in cancer therapy, particularly in breast cancer treatment . Derivatives of the compound have been synthesized and evaluated for their inhibitory activities against BRD4, with some showing potent effects and potential as lead compounds for developing new anti-cancer agents .
Modulation of Gene Expression
Research indicates that derivatives of this compound can modulate the expression of critical genes such as c-MYC and γ-H2AX . This modulation can lead to DNA damage, inhibition of cell migration, and arrest of the cell cycle, which are crucial mechanisms in combating cancer cell proliferation .
PARP1 Inhibition
The compound has shown a moderate inhibitory effect on poly (ADP-ribose) polymerase 1 (PARP1) , an enzyme involved in DNA repair . PARP1 inhibitors are used in treating various cancers, and the compound’s ability to inhibit PARP1 suggests its potential use in combination therapies to enhance the effectiveness of existing cancer treatments .
Acetyl-lysine-mimetic Ligands
Isoxazole derivatives, including this compound, have been explored as acetyl-lysine-mimetic ligands for bromodomains . These ligands can disrupt protein-protein interactions involving acetylated lysines, which are important for the regulation of chromatin structure and function. This disruption has therapeutic implications in diseases where such interactions are dysregulated .
Structural and Computational Chemistry
The compound has been the subject of structural and computational studies to understand its properties and interactions at the molecular level . Such studies are fundamental in drug design and development, providing insights into how structural modifications can enhance the compound’s efficacy and specificity .
Proteomics Research
While not directly related to a specific biological application, the compound has been used in proteomics research as a biochemical tool . It can serve as a reference compound or a structural scaffold for the synthesis of more complex molecules with diverse biological activities.
Eigenschaften
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-5-8(6(2)16-12-5)4-9-7(3)17-13-10(9)11(14)15/h4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVIGRPELVFYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=C(ON=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2747753.png)
![5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2747754.png)
![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)
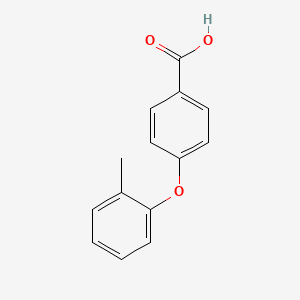
![N-(2-chlorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2747764.png)
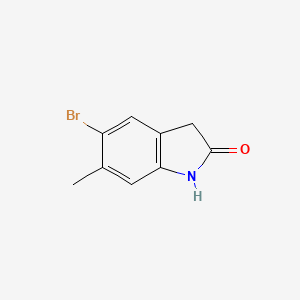
![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)
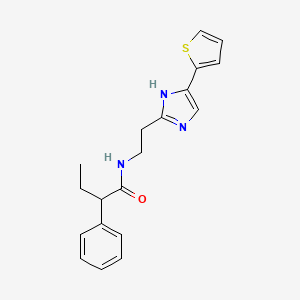
![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)
![2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2747771.png)
![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)

